molecular formula C7H8ClNOS3 B11487131 4-Chloro-5-morpholin-4-yl-3H-1,2-dithiole-3-thione

4-Chloro-5-morpholin-4-yl-3H-1,2-dithiole-3-thione

Cat. No.: B11487131
M. Wt: 253.8 g/mol
InChI Key: LTTNJFJAUVHRIC-UHFFFAOYSA-N
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Description

4-chloro-5-(morpholin-4-yl)-3H-1,2-dithiole-3-thione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a morpholine ring, a dithiole ring, and a chlorine atom, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(morpholin-4-yl)-3H-1,2-dithiole-3-thione typically involves the reaction of 4,5-dichloro-1,2-dithiole-3-thione with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(morpholin-4-yl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-chloro-5-(morpholin-4-yl)-3H-1,2-dithiole-3-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-5-(morpholin-4-yl)-3H-1,2-dithiole-3-thione involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, disrupt cellular processes, and induce oxidative stress, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-5-(morpholin-4-yl)-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one
  • 4-chloro-5-morpholin-4-ylpyridazin-3(2H)-one

Uniqueness

4-chloro-5-(morpholin-4-yl)-3H-1,2-dithiole-3-thione stands out due to its unique combination of a morpholine ring and a dithiole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H8ClNOS3

Molecular Weight

253.8 g/mol

IUPAC Name

4-chloro-5-morpholin-4-yldithiole-3-thione

InChI

InChI=1S/C7H8ClNOS3/c8-5-6(12-13-7(5)11)9-1-3-10-4-2-9/h1-4H2

InChI Key

LTTNJFJAUVHRIC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C(=S)SS2)Cl

Origin of Product

United States

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